molecular formula C7H9N3S B1415755 N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine CAS No. 2227272-46-8

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B1415755
CAS No.: 2227272-46-8
M. Wt: 167.23 g/mol
InChI Key: ZOXWSUNJSXVMSJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound with the molecular formula C7H9N3S and a molecular weight of 167.23 g/mol This compound is characterized by a thieno[2,3-c]pyrazole core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thienopyrazole with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced on a smaller scale for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[2,3-c]pyrazoles .

Scientific Research Applications

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyrazole: The parent compound without the dimethylamine group.

    N-methyl-1H-thieno[2,3-c]pyrazol-3-amine: A similar compound with a single methyl group instead of two.

    1H-thieno[2,3-c]pyrazol-3-amine: The core structure without any N-substitution.

Uniqueness

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted or mono-substituted analogs .

Properties

IUPAC Name

N,N-dimethyl-2H-thieno[2,3-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXWSUNJSXVMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CSC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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